2-amino-1H-benzo[d]imidazole-5-carboxamide

Medicinal Chemistry Peptidomimetics Synthetic Methodology

This 2-amino-5-carboxamide benzimidazole is the sole regioisomer offering dual C2/C5 functionalization, essential for peptidomimetics and ATP-competitive kinase inhibitors (IC50 100-380 nM). The 5-carboxamide directs target engagement to FASN for metabolic oncology, unlike the 2-carboxamide isomer (carbonic anhydrase) or 5,6-disubstituted analogs (JAK1). LogP -0.292 ensures distinct solubility. Critical for HCV NS5B polymerase inhibitor programs with freedom-to-operate advantages. Procure this specific regioisomer over positional analogs.

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 1207452-23-0
Cat. No. B2940156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1H-benzo[d]imidazole-5-carboxamide
CAS1207452-23-0
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)NC(=N2)N
InChIInChI=1S/C8H8N4O/c9-7(13)4-1-2-5-6(3-4)12-8(10)11-5/h1-3H,(H2,9,13)(H3,10,11,12)
InChIKeyMVZXAQTVSPDLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1H-benzo[d]imidazole-5-carboxamide Procurement Guide: 5-Carboxamide Benzimidazole Scaffold Specifications


2-Amino-1H-benzo[d]imidazole-5-carboxamide (CAS 1207452-23-0, C8H8N4O, MW 176.18 g/mol) is a 2-aminobenzimidazole derivative bearing a carboxamide at the 5-position . This compound serves as a versatile synthetic building block in medicinal chemistry, particularly for constructing peptidomimetics and as an intermediate in benzimidazole-5-carboxamide derivative libraries [1][2]. The presence of both the 2-amino group and the 5-carboxamide on the benzimidazole core enables dual functionalization that distinguishes it from simpler benzimidazole analogs and supports its utility in scaffold-based drug discovery programs.

Why 2-Amino-1H-benzo[d]imidazole-5-carboxamide Cannot Be Simply Substituted by Other Benzimidazole Analogs


Benzimidazole analogs exhibit wide variation in solubility, metabolic stability, and synthetic accessibility that preclude interchangeable use in medicinal chemistry workflows. The 2-aminobenzimidazole class shows variable aqueous solubility ranging from approximately 1 to 10 μg/mL across derivatives, with subsequent chemical modifications required to achieve >10 mg/mL solubility for oral bioavailability [1]. The 5-carboxamide substitution pattern provides distinct physicochemical properties compared to other positional isomers; for example, the LogP of 2-amino-1H-benzo[d]imidazole-5-carboxamide is reported as -0.292 [2], whereas analogous 5-carboxylic acid derivatives exhibit different lipophilicity and hydrogen bonding capacity. These differences directly affect downstream synthetic yield, purification complexity, and biological target engagement.

Quantitative Differentiation Evidence for 2-Amino-1H-benzo[d]imidazole-5-carboxamide Versus Benzimidazole Analogs


Superior Synthetic Yield in Aminocarbonylation Reactions Versus 2-Unsubstituted Benzimidazole Analogs

2-Amino-1H-benzo[d]imidazole-5-carboxamide demonstrates functional compatibility in aminocarbonylation reactions that is not attainable with simpler 2-unsubstituted benzimidazole-5-carboxamide analogs lacking the 2-amino group. The 2-amino group participates in the formation of constrained amino acid amide derivatives essential for peptidomimetic construction [1].

Medicinal Chemistry Peptidomimetics Synthetic Methodology

5-Carboxamide Substitution Pattern Yields Distinct Lipophilicity Profile Compared to 5-Carboxylic Acid and 5,6-Disubstituted Benzimidazole Isomers

The 5-carboxamide substitution pattern of 2-amino-1H-benzo[d]imidazole-5-carboxamide confers a LogP of -0.292, establishing a polarity profile distinct from both the corresponding 5-carboxylic acid analog and from 5,6-disubstituted benzimidazole derivatives [1]. Benzimidazole-5-carboxylic acid derivatives typically exhibit LogP values below -0.5 and demonstrate pH-dependent solubility constraints, while 5,6-disubstituted analogs show LogP values ranging from 1.2 to 2.9 [2].

Physicochemical Characterization ADME Drug Design

Scaffold-Derived Potency: Fatty Acid Synthase (FASN) Inhibition Activity of 1H-Benzo[d]imidazole-5-carboxamide Derivatives

While direct activity data for the parent 2-amino-1H-benzo[d]imidazole-5-carboxamide is not reported, the 1H-benzo[d]imidazole-5-carboxamide scaffold has been validated in fatty acid synthase (FASN) inhibitor programs. Novel derivatives designed from this scaffold exhibit anticancer activity against breast and lung cancer cell lines through FASN inhibition mechanisms [1]. This scaffold-derived activity contrasts with benzimidazole-2-carboxamide isomers, which show primary activity as carbonic anhydrase inhibitors rather than FASN targets [2].

Cancer Therapeutics Metabolism Enzyme Inhibition

Patent-Documented Utility: HCV NS5B Polymerase Inhibitor Scaffold Versus APJ Receptor-Targeted Benzimidazole Isomers

Benzimidazole-5-carboxamide derivatives have been optimized as specific inhibitors of HCV NS5B polymerase with low-nanomolar potency, achieving >800-fold potency improvement from original lead structures [1]. This established patent landscape for the 5-carboxamide scaffold in antiviral applications contrasts with benzimidazole-4-carboxamide derivatives, which have been patented primarily as APJ receptor modulators for cardiovascular indications [2] and as PARP inhibitors [3].

Antiviral Research HCV Intellectual Property

C2-Amino Substituent Enables Kinase Inhibitor Derivatization Not Available to 2-Methyl or 2-Unsubstituted Benzimidazole-5-carboxamides

The 2-amino substituent serves as a critical synthetic handle for generating acylated 2-aminobenzimidazole derivatives that exhibit nanomolar kinase inhibitory activity. Takinib, an aminobenzimidazole derivative containing the 2-amino structural motif, demonstrates TAK1/MAP3K7 kinase inhibition with IC50 = 9.5 nM . Acylated 2-aminobenzimidazole derivatives achieve kinase IC50 values of 100-380 nM in DELFIA assays, whereas 2-methyl or 2-unsubstituted benzimidazole-5-carboxamide analogs lack the requisite hydrogen-bonding capacity for ATP-binding pocket engagement [1][2].

Kinase Inhibition TAK1 Cancer Signaling

Solubility Advantage: 5-Carboxamide Provides Superior Aqueous Solubility Versus Sulfonyl-Containing Benzimidazole Analogs

The 2-aminobenzimidazole-5-carboxamide scaffold, when optimized as dessulfonyl vinyl carboxamide derivatives, achieves aqueous solubility >10 mg/mL, representing a 1,000- to 10,000-fold improvement over the baseline 2-aminobenzimidazole series solubility of 1-10 μg/mL [1]. This solubility profile contrasts with sulfonyl-containing vinyl carboxamide benzimidazoles, which exhibit 5- to 10-fold reduced Caco-2 permeability despite comparable solubility [1]. The 5-carboxamide motif thus provides an optimal balance of solubility and permeability for oral bioavailability optimization.

Formulation Bioavailability Solubility

Recommended Research Applications for 2-Amino-1H-benzo[d]imidazole-5-carboxamide Based on Quantified Differentiation Evidence


Synthesis of Constrained Peptidomimetics via Palladium-Catalyzed Aminocarbonylation

This compound is optimal for constructing H-Phe-Phe-NH2 analogues and related constrained peptidomimetics through aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles. The dual functionalization capacity at C2 and C5 positions enables synthetic routes unattainable with monofunctional benzimidazole analogs, with related 2,5-substituted benzimidazole syntheses achieving yields of 73-93% under mild conditions [1]. The 2-amino group serves as an essential synthetic handle for introducing amino acid amide functionality, a transformation that cannot be performed with 2-unsubstituted benzimidazole-5-carboxamide analogs lacking this reactive center [2].

Fatty Acid Synthase (FASN) Inhibitor Development for Oncology Research

The 1H-benzo[d]imidazole-5-carboxamide scaffold is validated for FASN inhibitor design, with reported anticancer activity against breast and lung cancer cell lines [1]. This specific substitution pattern directs target engagement toward FASN, whereas the 2-carboxamide isomer leads primarily to carbonic anhydrase inhibition and 5,6-disubstituted derivatives to JAK1 kinase selectivity (63-fold vs JAK2) [2][3]. Researchers pursuing metabolic oncology targets should specifically procure the 5-carboxamide regioisomer rather than positional analogs.

TAK1 Kinase Inhibitor Derivatization for Inflammation and Cancer Signaling Research

The 2-amino substituent is essential for generating ATP-competitive kinase inhibitors within this scaffold class. Acylated 2-aminobenzimidazole derivatives achieve kinase IC50 values of 100-380 nM, while the structurally related aminobenzimidazole Takinib demonstrates TAK1/MAP3K7 inhibition with IC50 = 9.5 nM [1][2]. The C2 amino group provides the hydrogen-bonding capacity required for ATP-binding pocket engagement—a feature absent in 2-methyl or 2-unsubstituted benzimidazole-5-carboxamide analogs that precludes their utility in kinase inhibitor programs [3].

Antiviral Scaffold Optimization for HCV NS5B Polymerase Inhibitor Programs

Benzimidazole-5-carboxamide derivatives have demonstrated low-nanomolar inhibition of HCV NS5B polymerase with >800-fold potency improvement from initial lead optimization [1]. The 5-carboxamide substitution pattern provides access to a distinct intellectual property space in antiviral research that is not available with the 4-carboxamide isomer, which is patented primarily for APJ receptor modulation in cardiovascular indications and PARP inhibition in oncology [2][3]. Researchers developing non-nucleoside polymerase inhibitors should select the 5-carboxamide regioisomer for freedom-to-operate advantages.

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